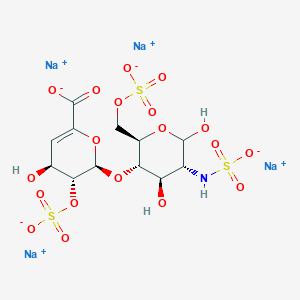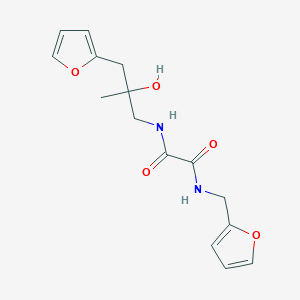![molecular formula C25H23N5O6 B2441356 (Z)-ethyl 1-butyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534567-52-7](/img/structure/B2441356.png)
(Z)-ethyl 1-butyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of organic molecule that falls under the class of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . They are important in many biological activities .
Synthesis Analysis
Pyrimidines can be synthesized using several methods. One common method involves the reaction of aminonitriles, which can be used as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure of this specific compound would require more specific information or computational chemistry analyses.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions . The exact reactions that this specific compound can undergo would depend on its precise structure and the conditions under which the reactions are carried out.Scientific Research Applications
Synthesis and Anticancer Activity
Research involving compounds with pyrimidine derivatives, similar to the core structure of the mentioned chemical, has shown potential in anticancer activity. For instance, the synthesis and biological evaluation of novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates demonstrated in vitro antitumor activity against several human tumor cell lines, suggesting the biological specificity towards certain types of cancer cells (Klimova et al., 2012). This research points towards the potential application of similar compounds in developing anticancer therapies.
Synthesis of Heterocycles
The creation of heterocyclic compounds is a significant area of interest in medicinal chemistry due to their diverse biological activities. For example, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been explored, resulting in compounds with potent anticancer activity against specific human cancer cell lines (Abdel-Motaal et al., 2020). This suggests that complex molecules like the one could be precursors or active agents in the synthesis of new therapeutic agents.
Catalytic and Coordination Chemistry
Compounds with imino-N-heterocyclic carbene ligands have shown promise in coordination chemistry, particularly in their application as catalysts for ethylene polymerization. The synthesis and characterization of such compounds and their coordination to early transition metals have demonstrated significant catalytic activity, indicating potential industrial applications in polymer production (Larocque et al., 2011).
Potential DNA Intercalation
Another interesting area is the synthesis of compounds designed for DNA intercalation, which could have implications in the development of new pharmaceuticals targeting genetic diseases or cancer. Studies on aryl bis-isothiocyanates leading to heterocycles capable of DNA intercalation highlight the ongoing research in this domain (Ebrahimlo & Khalafy, 2008).
properties
IUPAC Name |
ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-3-5-13-29-21-18(24(32)28-14-7-6-8-20(28)26-21)15-19(25(33)36-4-2)22(29)27-23(31)16-9-11-17(12-10-16)30(34)35/h6-12,14-15H,3-5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARNWODXSHYFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2441273.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2441277.png)
![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2441278.png)
![3-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2441279.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)
![2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone](/img/structure/B2441284.png)





![8-(3,4-Dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2441295.png)